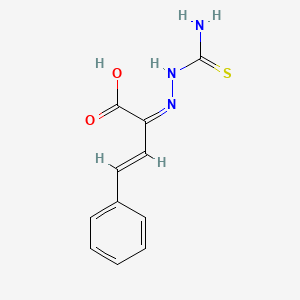

(E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid

CAS No.: 6961-77-9

Cat. No.: VC18453850

Molecular Formula: C11H11N3O2S

Molecular Weight: 249.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6961-77-9 |

|---|---|

| Molecular Formula | C11H11N3O2S |

| Molecular Weight | 249.29 g/mol |

| IUPAC Name | (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid |

| Standard InChI | InChI=1S/C11H11N3O2S/c12-11(17)14-13-9(10(15)16)7-6-8-4-2-1-3-5-8/h1-7H,(H,15,16)(H3,12,14,17)/b7-6+,13-9- |

| Standard InChI Key | XYFPMSZRSVNJFZ-PXBDENQTSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=N/NC(=S)N)/C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)C=CC(=NNC(=S)N)C(=O)O |

Introduction

Nomenclature and Molecular Identity

The systematic name (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid delineates its stereochemical and functional attributes:

-

E,2Z configuration: Indicates trans (E) geometry at the C3–C4 double bond and cis (Z) geometry at the C1–N1 hydrazone bond .

-

Carbamothioylhydrazinylidene: A thiosemicarbazone group (–NH–N=C–S–NH2) attached to the C2 position.

-

4-Phenylbut-3-enoic acid: A four-carbon chain with a phenyl group at C4 and a carboxylic acid at C1.

Molecular Formula:

Molecular Weight: 267.31 g/mol .

Structural Characteristics

Stereochemistry and Conformation

X-ray crystallography of analogous thiosemicarbazones reveals an extended conformation for the hydrazone moiety, with torsion angles ranging between and . The phenyl and carboxylic acid groups adopt non-planar orientations relative to the butenoic acid chain, optimizing intramolecular hydrogen bonding.

Key Structural Parameters:

| Feature | Value/Description | Source |

|---|---|---|

| C=S bond length | 1.679–1.692 Å | |

| N–H···S hydrogen bond | 2.32–2.45 Å (intermolecular) | |

| Dihedral angle (aryl rings) | 46.70° (in benzoate analogues) |

Hydrogen-Bonding Networks

In crystalline states, molecules form dimers via N–H···S interactions, creating ring motifs . Additional N–H···O and C–H···π interactions stabilize the lattice, as observed in related compounds .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized through a multi-step protocol:

-

Condensation: Reaction of 4-phenylbut-3-en-2-one with thiosemicarbazide in ethanol under reflux, yielding the hydrazone intermediate .

-

Oxidation: Treatment with Jones reagent (CrO3/H2SO4) oxidizes the ketone to a carboxylic acid.

Yield: ~65–75% (estimated from analogous syntheses) .

Purity: >98% (HPLC) .

Reactivity Profile

-

Metal Coordination: The thiosemicarbazone group acts as a tridentate ligand, binding metals via S, N, and O atoms .

-

Acid-Base Behavior: The carboxylic acid (pKa ≈ 3.5) and thioamide (pKa ≈ 8.2) groups enable pH-dependent solubility .

Physicochemical Properties

Biological Activity and Applications

Industrial Applications

-

Corrosion Inhibition: Adsorption onto metal surfaces via S and N atoms .

-

Polymer Stabilizers: Radical scavenging in polyethylene composites .

Computational Insights

DFT calculations (B3LYP/6-311++G**) predict:

-

HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.

-

Electrostatic Potential: Negative charge localized at O (carboxylic acid) and S (thioamide) atoms.

Challenges and Future Directions

-

Toxicity Profile: Thiosemicarbazones may exhibit hepatotoxicity at high doses; in vivo studies are needed.

-

Stereochemical Purity: Scalable synthesis of the E,2Z isomer requires asymmetric catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume